molecular formula C18H20FN3O4S B5311364 N-(4-fluorophenyl)-4-(4-methoxybenzenesulfonyl)piperazine-1-carboxamide

N-(4-fluorophenyl)-4-(4-methoxybenzenesulfonyl)piperazine-1-carboxamide

Cat. No.: B5311364
M. Wt: 393.4 g/mol
InChI Key: KLIAQOLIIUAYBL-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-4-(4-methoxybenzenesulfonyl)piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-4-(4-methoxybenzenesulfonyl)piperazine-1-carboxamide typically involves the following steps:

    Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with a suitable dihalide.

    Introduction of the 4-fluorophenyl group: This step involves the nucleophilic substitution reaction of the piperazine ring with 4-fluorobenzyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-4-(4-methoxybenzenesulfonyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the removal of the sulfonyl group or reduction of the carboxamide group to an amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or desulfonylated products.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-4-(4-methoxybenzenesulfonyl)piperazine-1-carboxamide would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-(4-fluorophenyl)piperazine-1-carboxamide: Lacks the sulfonyl and methoxy groups.

    4-(4-methoxybenzenesulfonyl)piperazine-1-carboxamide: Lacks the fluorophenyl group.

    N-(4-chlorophenyl)-4-(4-methoxybenzenesulfonyl)piperazine-1-carboxamide: Similar structure but with a chlorine atom instead of fluorine.

Uniqueness

N-(4-fluorophenyl)-4-(4-methoxybenzenesulfonyl)piperazine-1-carboxamide is unique due to the presence of both the fluorophenyl and methoxybenzenesulfonyl groups, which can impart distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N-(4-fluorophenyl)-4-(4-methoxyphenyl)sulfonylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O4S/c1-26-16-6-8-17(9-7-16)27(24,25)22-12-10-21(11-13-22)18(23)20-15-4-2-14(19)3-5-15/h2-9H,10-13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLIAQOLIIUAYBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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